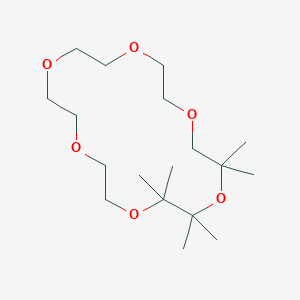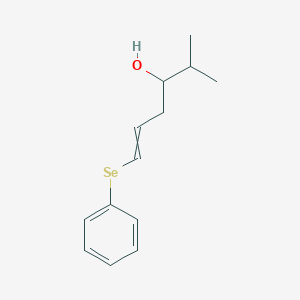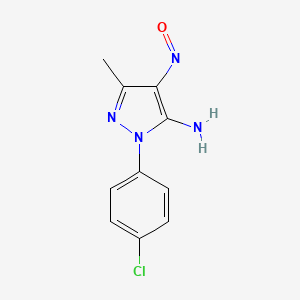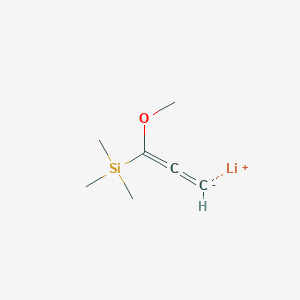
2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane: is a chemical compound with the molecular formula C12H24O6 . It is a cyclic ether, specifically a crown ether, which is known for its ability to form stable complexes with various cations. This compound is of significant interest in the field of chemistry due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylene glycol derivatives with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired cyclic ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. This property is exploited in various analytical and separation techniques.
Biology: The compound’s ability to form complexes with cations makes it useful in biological studies, particularly in understanding ion transport and membrane dynamics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its complexation properties can be utilized to enhance the solubility and stability of pharmaceutical compounds.
Industry: In industrial applications, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with cations. The oxygen atoms in the cyclic ether structure provide coordination sites for cations, allowing the compound to effectively “trap” these ions. This complexation can influence various chemical and biological processes, including ion transport and catalysis.
Comparación Con Compuestos Similares
18-Crown-6: Another crown ether with a similar cyclic structure but different substituents.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane rings attached to the ether structure.
Benzo-18-crown-6: A crown ether with a benzene ring incorporated into the structure.
Uniqueness: 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its specific methyl substitutions, which can influence its complexation properties and reactivity. These structural differences can lead to variations in stability, selectivity, and overall performance in various applications.
Propiedades
Número CAS |
83585-79-9 |
|---|---|
Fórmula molecular |
C18H36O6 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2,2,3,3,5,5-hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C18H36O6/c1-16(2)15-22-12-11-20-8-7-19-9-10-21-13-14-23-17(3,4)18(5,6)24-16/h7-15H2,1-6H3 |
Clave InChI |
LIKNDFHZIDENPE-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCCOCCOCCOCCOC(C(O1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)


![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
